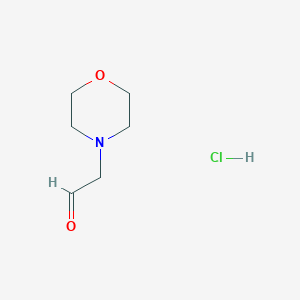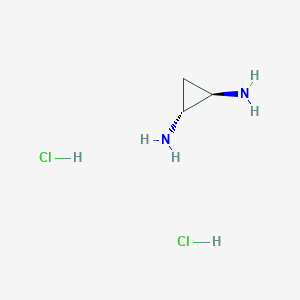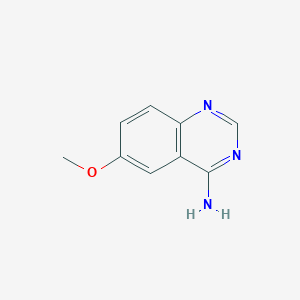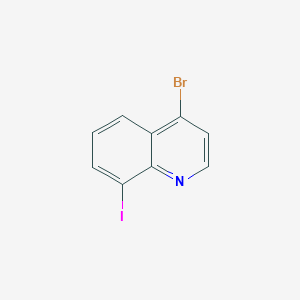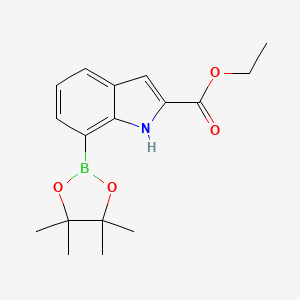
7-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)-1H-吲哚-2-羧酸乙酯
描述
- Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is an organic intermediate with borate and sulfonamide groups.
- It can be synthesized through nucleophilic and amidation reactions.
Synthesis Analysis
- The synthesis of this compound involves the reaction of a precursor compound with boron-containing reagents.
- For example, it can be prepared by reacting a boron-containing compound (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with an appropriate indole derivative.
Molecular Structure Analysis
- The molecular formula of this compound is C₁₂H₂₁BO₄.
- It contains a cyclopropane ring and a boron atom.
- The specific arrangement of atoms can be determined through techniques like single crystal X-ray diffraction.
Chemical Reactions Analysis
- Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can participate in various reactions, including boron-based transformations and amidation reactions.
Physical And Chemical Properties Analysis
- The compound is likely a solid or semi-solid.
- Its melting point, solubility, and other physical properties can be determined experimentally.
科学研究应用
合成和化学性质
对 7-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)-1H-吲哚-2-羧酸乙酯的研究涵盖了有机化学的各个方面,包括合成方法、化学性质和在材料科学中的应用。由于其独特的化学结构,该化合物参与了复杂有机分子和材料的开发。
合成方法和衍生物:该化合物已被用于合成一系列化学衍生物。例如,它参与从吲哚-2(3H)-酮合成 2-乙氧羰基氧基-3-乙炔基吲哚,突出了其在合成乙基 3-(乙炔基)-2-(乙氧羰基氧基)吲哚-1-羧酸酯中的用途。这些衍生物在药物化学和材料科学中得到应用,展示了该化合物在有机合成中的多功能性 (Beccalli 等人,1994).
电子传输材料:它在电子传输材料 (ETM) 的合成中起着至关重要的作用,如 2,7-双(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)三苯基的有效且实用的合成。该过程对于开发用于电子设备的材料具有重要意义,展示了该化合物对电子材料进步的贡献 (Zha Xiangdong 等人,2017).
光致发光性能:该化合物是制造新型近红外荧光探针的关键。9-乙基-6-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)-9H-咔唑-3-甲醛及其衍生物的合成说明了其在制造具有传感、成像和光电二极管应用潜力的材料中的应用。这强调了该化合物在开发具有独特光物理性质的新材料中的作用 (Shen You-min, 2014).
光学表征和应用:合成用于光电二极管应用的嘧啶稠合喹诺酮羧酸酯部分展示了该化合物在有机光电二极管的设计和开发中的用途。对这些材料的详细表征和分析突出了它们在改善光电二极管性能方面的潜力,说明了该化合物对光电子学进步的贡献 (Nadia Ali Ahmed Elkanzi 等人,2020).
安全和危害
- The compound should be handled with care due to its boron content.
- Safety precautions, such as using protective equipment and working in a well-ventilated area, are essential.
未来方向
- Further research could explore its potential applications, such as in drug synthesis or materials science.
- Investigate its reactivity and potential uses in organic chemistry.
Please note that the information provided here is based on general knowledge and hypothetical scenarios. For specific details, consult relevant scientific literature or conduct experimental studies. 🌟
属性
IUPAC Name |
ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNLTAKTAMYAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581547 | |
| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate | |
CAS RN |
919119-62-3 | |
| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

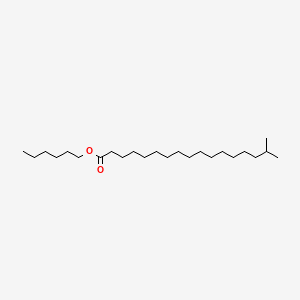
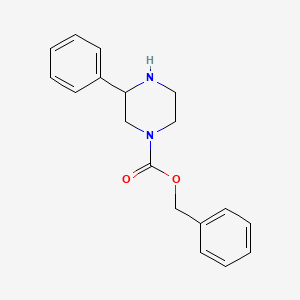
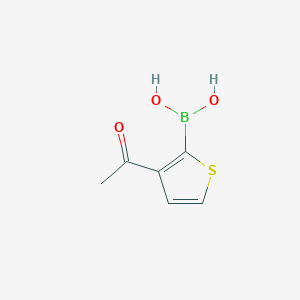
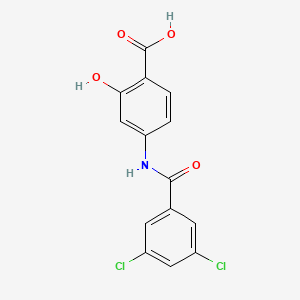
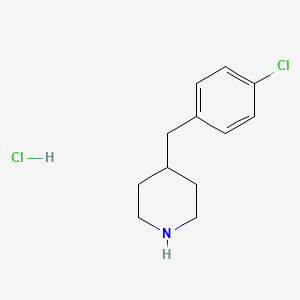
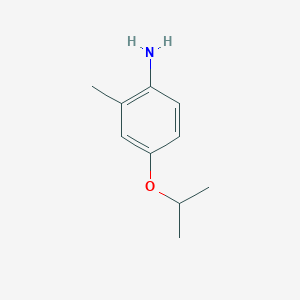
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
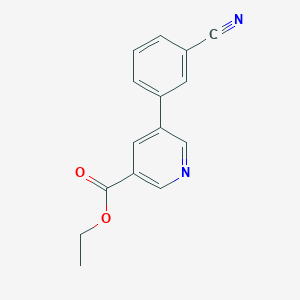
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)
